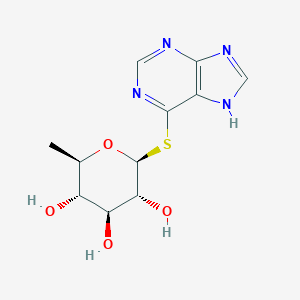
6-Purinyl 6-deoxy-1-thioglucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Purinyl 6-deoxy-1-thioglucopyranoside, also known as 6-TG, is a purine analog that has been extensively studied for its potential use in cancer treatment. This compound is a thiopurine derivative of 6-mercaptopurine and has been shown to inhibit DNA synthesis and cell proliferation. In
Wirkmechanismus
The mechanism of action of 6-Purinyl 6-deoxy-1-thioglucopyranoside involves the incorporation of the compound into DNA during replication. This incorporation leads to the formation of abnormal base pairs, which can result in DNA damage and cell death. In addition, 6-Purinyl 6-deoxy-1-thioglucopyranoside can also inhibit the activity of enzymes involved in DNA synthesis, further contributing to its anti-cancer effects.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 6-Purinyl 6-deoxy-1-thioglucopyranoside has also been shown to have other biochemical and physiological effects. The compound has been shown to inhibit the activity of the enzyme xanthine oxidase, which is involved in the production of uric acid. This inhibition can lead to a decrease in uric acid levels, which may be beneficial for individuals with gout or other conditions associated with high uric acid levels.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-Purinyl 6-deoxy-1-thioglucopyranoside in lab experiments is its well-established mechanism of action. This allows researchers to study the compound's effects on cancer cells and other biological systems with a high degree of precision. However, one limitation of using 6-Purinyl 6-deoxy-1-thioglucopyranoside is its potential toxicity. The compound can cause bone marrow suppression and other adverse effects, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 6-Purinyl 6-deoxy-1-thioglucopyranoside. One area of research is the development of new analogs with improved efficacy and reduced toxicity. Another area of research is the investigation of the compound's effects on other biological systems, such as the immune system and the microbiome. Finally, there is also a need for further clinical trials to determine the safety and efficacy of 6-Purinyl 6-deoxy-1-thioglucopyranoside in cancer treatment.
Synthesemethoden
The synthesis of 6-Purinyl 6-deoxy-1-thioglucopyranoside involves the reaction of 6-mercaptopurine with 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose in the presence of a Lewis acid catalyst. This reaction results in the formation of 6-Purinyl 6-deoxy-1-thioglucopyranoside with a yield of approximately 80%. The compound can then be purified using standard chromatography techniques.
Wissenschaftliche Forschungsanwendungen
6-Purinyl 6-deoxy-1-thioglucopyranoside has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a variety of cancers, including leukemia, lymphoma, and breast cancer. The compound works by inhibiting DNA synthesis and cell proliferation, which leads to the death of cancer cells. In addition, 6-Purinyl 6-deoxy-1-thioglucopyranoside has been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.
Eigenschaften
CAS-Nummer |
114248-64-5 |
|---|---|
Produktname |
6-Purinyl 6-deoxy-1-thioglucopyranoside |
Molekularformel |
C11H14N4O4S |
Molekulargewicht |
298.32 g/mol |
IUPAC-Name |
(2R,3S,4S,5R,6S)-2-methyl-6-(7H-purin-6-ylsulfanyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C11H14N4O4S/c1-4-6(16)7(17)8(18)11(19-4)20-10-5-9(13-2-12-5)14-3-15-10/h2-4,6-8,11,16-18H,1H3,(H,12,13,14,15)/t4-,6-,7+,8-,11+/m1/s1 |
InChI-Schlüssel |
TVPVIRSGJHKOBG-RYIOEUIJSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SC2=NC=NC3=C2NC=N3)O)O)O |
SMILES |
CC1C(C(C(C(O1)SC2=NC=NC3=C2NC=N3)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)SC2=NC=NC3=C2NC=N3)O)O)O |
Andere CAS-Nummern |
114248-64-5 |
Synonyme |
6-PDTG 6-purinyl 6-deoxy-1-thioglucopyranoside purin-6-yl 6-deoxy-1-thio-beta-D-glucopyranoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine](/img/structure/B53014.png)
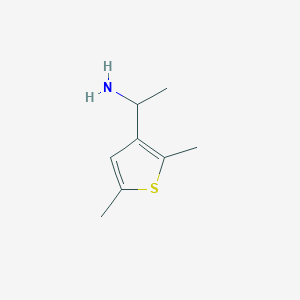
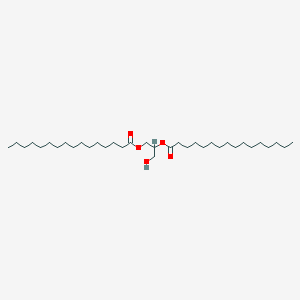
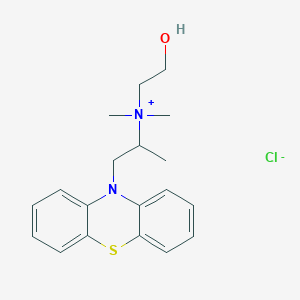
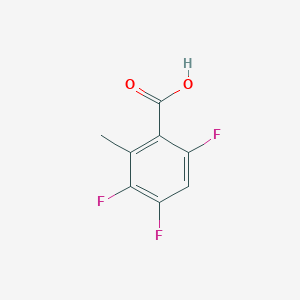
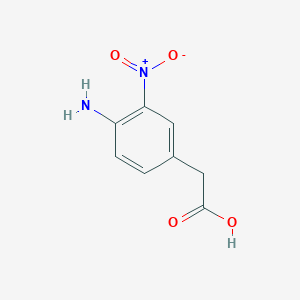
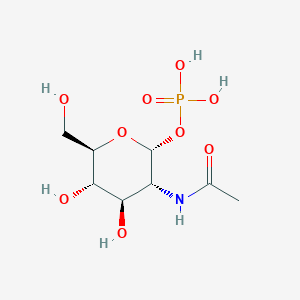
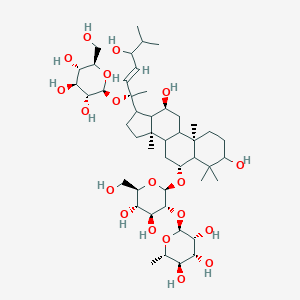
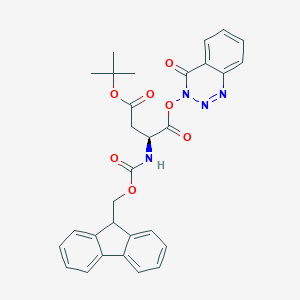
![methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate](/img/structure/B53036.png)
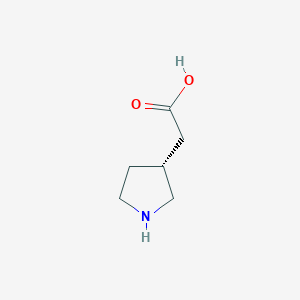
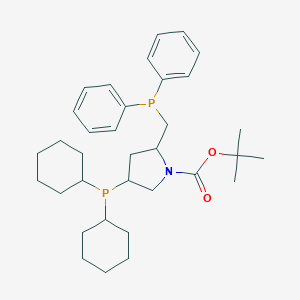
![1-[4-[4-[2-[4-[4-(2,5-Dioxopyrrol-1-yl)phenoxy]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]phenyl]pyrrole-2,5-dione](/img/structure/B53041.png)
![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B53042.png)